

How to address peak tailing in chromatography of oligosaccharides

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Compound of Interest

Compound Name: *D-(+)-Cellohexose eicosaacetate*

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Technical Support Center: Oligosaccharide Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatography of oligosaccharides, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification.^{[1][2][3]} This guide provides a systematic approach to diagnosing and resolving peak tailing in oligosaccharide analysis.

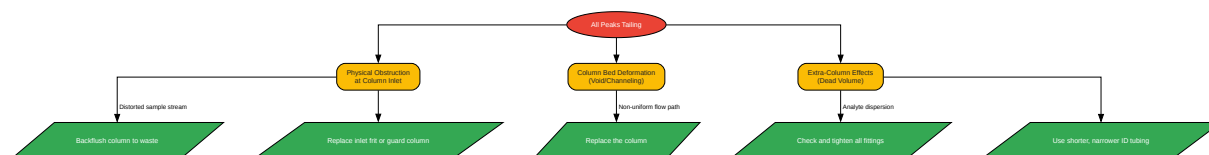
Is the peak tailing observed for all peaks or only specific ones?

This is the first critical question to narrow down the potential causes.

- **All Peaks Tailing:** This typically indicates a problem at or before the column inlet that affects the entire sample band.^[4]
- **Specific Peaks Tailing (usually polar or charged oligosaccharides):** This suggests chemical interactions between the analyte and the stationary phase.^{[1][2]}

Scenario 1: All Peaks in the Chromatogram are Tailing

If all peaks exhibit tailing, the issue is likely mechanical or related to the system setup before any separation occurs.



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Caption: Troubleshooting workflow for tailing of all peaks.

1. Check for Physical Obstructions:

- Symptom: A sudden increase in backpressure often accompanies peak tailing.[5]
- Cause: Particulate matter from the sample, mobile phase, or system wear can block the column inlet frit.[4]
- Protocol: Column Backflushing
 - Disconnect the column from the detector.
 - Reverse the direction of flow through the column.
 - Flush with a strong solvent (e.g., 50:50 methanol:water for HILIC columns) to waste for at least 10 column volumes.[6][7]

- If the problem persists, replace the inlet frit or the guard column if one is in use.[5][7]

2. Inspect for Column Bed Deformation:

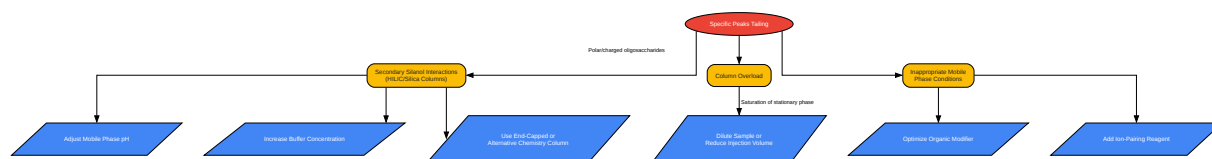
- Symptom: Gradual loss of performance and peak shape.
- Cause: Voids or channels in the column packing create non-uniform flow paths.[1] This can be caused by pressure shocks or using an inappropriate pH.[8]
- Solution: If a void is suspected, replacing the column is the most reliable solution.[1][7]

3. Minimize Extra-Column Volume:

- Symptom: More pronounced tailing for early-eluting peaks.[9]
- Cause: Excessive volume between the injector, column, and detector can cause the separated analyte bands to spread out.[2]
- Solution:
 - Ensure all tubing connections are secure and ferrules are not worn.[2]
 - Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.[2]

Scenario 2: Specific Peaks are Tailing

When only certain peaks are tailing, the cause is typically chemical and related to undesirable secondary interactions between specific oligosaccharides and the stationary phase. This is very common for acidic or sialylated oligosaccharides.



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Caption: Troubleshooting workflow for analyte-specific peak tailing.

1. Mitigate Secondary Silanol Interactions:

- Symptom: Tailing is more pronounced for acidic (e.g., sialylated) or very polar oligosaccharides on silica-based columns (like most HILIC phases).
- Cause: Ionized, acidic silanol groups (Si-O^-) on the silica surface can have strong, unwanted ionic interactions with analytes, causing a secondary retention mechanism that leads to tailing.^{[1][3][10]}
- Solutions:
 - Adjust Mobile Phase pH: For HILIC analysis of glycans, a mobile phase pH of 4.4-4.5 is often recommended.^[11] This keeps acidic glycans in a charged state for better separation while being gentle on the silica column.^[11] Lowering the pH can protonate the silanol groups (Si-OH), minimizing their ionic interaction with analytes.^{[1][3][7]}
 - Increase Buffer Concentration: Increasing the concentration of a buffer like ammonium formate (e.g., from 50 mM to 100 mM) can help mask residual silanol interactions and

improve peak shape.[1][6][11]

- Use a Deactivated Column: Employ a column that is "end-capped," where residual silanol groups are chemically treated to be less active.[1][8] Alternatively, consider stationary phases less prone to these interactions, like those with hybrid particle technology or polymer-based columns.[3]

2. Check for Column Overload:

- Symptom: Peak shape improves (becomes more symmetrical) and retention time may increase upon sample dilution.[4]
- Cause: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a distorted peak shape.[2][4]
- Protocol: Sample Dilution Test
 - Prepare a 1:10 dilution of the problematic sample.
 - Inject the diluted sample under the same chromatographic conditions.
 - If peak shape improves significantly, the original sample was overloaded.
 - Solution: Reduce the sample concentration or the injection volume.[1][6]

3. Optimize Mobile Phase Composition:

- Symptom: Poor peak shape that is sensitive to small changes in the mobile phase.
- Cause: The mobile phase may not be optimal for the specific oligosaccharides being analyzed.
- Solutions:
 - Mobile Phase Additives: For LC-MS analysis, using an additive like ammonium acetate instead of formic acid can reduce in-source fragmentation and improve peak shape for certain oligosaccharides by promoting the formation of more stable adduct ions.[12]

- Ion-Pairing Reagents: For reversed-phase separations of charged oligosaccharides, adding an ion-pairing reagent like tributylamine (TrBA) can enhance retention and improve peak shape.[\[13\]](#)

Quantitative Data Summary

The following tables summarize the expected impact of key parameters on peak asymmetry. The Asymmetry Factor (As) is a common measure of peak tailing, where a value of 1.0 is a perfectly symmetrical Gaussian peak. Values > 1.2 are typically considered tailing.[\[7\]](#)

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Sialylated Oligosaccharide (Illustrative)

Mobile Phase pH	Expected Asymmetry Factor (As)	Rationale
7.0	> 2.0	At neutral pH, surface silanols are deprotonated (SiO ⁻) and strongly interact with analytes, causing significant tailing. [7]
4.5	1.2 - 1.5	A common starting point for glycan analysis, balancing analyte ionization and column stability. [11]
3.0	< 1.2	At low pH, silanol groups are protonated (SiOH), suppressing the secondary ionic interactions that cause tailing. [3] [7]

Table 2: Effect of Buffer Concentration on Peak Asymmetry (Illustrative)

Ammonium Formate Conc.	Expected Asymmetry Factor (As)	Rationale
10 mM	> 1.8	Insufficient buffer ions to effectively shield the charged silanol sites on the stationary phase. [6]
50 mM	1.3 - 1.6	Improved masking of silanol interactions, leading to better peak shape. [11]
100 mM	< 1.3	Higher buffer concentration provides more effective shielding, further reducing tailing and improving symmetry. [11]

Frequently Asked Questions (FAQs)

Q1: Why are my oligosaccharide peaks tailing even on a brand new HILIC column? A1: Peak tailing on a new column is often due to chemical interactions. Oligosaccharides, especially acidic or sialylated ones, can interact strongly with active silanol groups on the silica surface.[\[1\]](#)
[\[10\]](#) Try increasing the buffer concentration (e.g., to 100 mM ammonium formate) or slightly lowering the mobile phase pH to suppress these interactions.[\[7\]](#)[\[11\]](#) Also, confirm that your sample is not overloaded by injecting a diluted sample.[\[4\]](#)

Q2: Can my sample solvent cause peak tailing? A2: Yes. If the sample is dissolved in a solvent that is much stronger (more eluting) than the initial mobile phase, it can cause peak distortion, including tailing.[\[2\]](#) For HILIC, this means avoiding dissolving your sample in a high-water content solvent. Try to match your sample solvent as closely as possible to the initial mobile phase conditions.[\[14\]](#)

Q3: Does derivatization of oligosaccharides help with peak tailing? A3: Yes, derivatization techniques like permethylation or reductive amination can significantly improve chromatographic performance. These methods cap the reducing end and can make the

oligosaccharides less polar, which often leads to better peak shapes and improved sensitivity in both liquid chromatography separations and mass spectrometry analysis.[13]

Q4: I see tailing and a gradual decrease in retention time. What could be the cause? A4: The combination of peak tailing and decreasing retention time are classic symptoms of column overload.[4] The stationary phase is becoming saturated, leading to a change in the retention mechanism. To confirm this, inject a 10-fold dilution of your sample. If the retention time increases and the peak shape improves, you have confirmed column overload.[4]

Q5: How do I know if the problem is with my HPLC system or the column? A5: A simple way to diagnose this is to replace the current column with a new one of the same type that you know is performing well. If the peak tailing is resolved with the new column, the issue was with the old column (e.g., contamination, bed deformation).[1][7] If the problem persists with a new column, the issue is likely elsewhere in the system (e.g., extra-column volume, mobile phase preparation, injector issues).[5]

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References

- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]

- 11. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 12. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. documents.thermofisher.com [documents.thermofisher.com]
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